3-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride
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Overview
Description
3-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a quinoline moiety substituted with dimethyl groups and an amino-benzoic acid structure. This compound is often used in various fields due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride typically involves the reaction of 2,8-dimethylquinoline with an appropriate aminobenzoic acid derivative. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine. The process may involve multiple steps, including the formation of intermediate compounds and subsequent purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures are essential to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as palladium on carbon (Pd/C), and electrophiles like methyl iodide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and solvent systems .
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline compounds, and substituted amino-benzoic acid derivatives. These products can have distinct chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
3-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid
- 4-[(Quinolin-4-yl)amino]benzamide derivatives
- 4-Hydroxy-2-quinolones
Uniqueness
3-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride is unique due to its specific substitution pattern and the presence of both quinoline and amino-benzoic acid moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .
Properties
IUPAC Name |
3-[(2,8-dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2.ClH/c1-11-5-3-8-15-16(9-12(2)19-17(11)15)20-14-7-4-6-13(10-14)18(21)22;/h3-10H,1-2H3,(H,19,20)(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVLGTIYIDKBSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=CC(=C3)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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